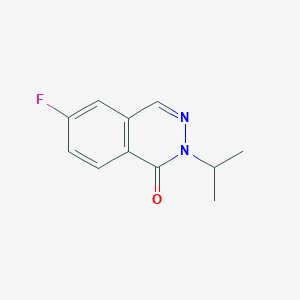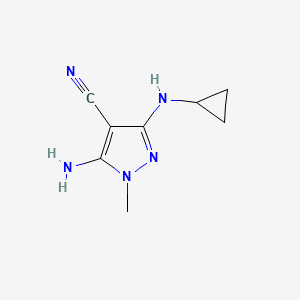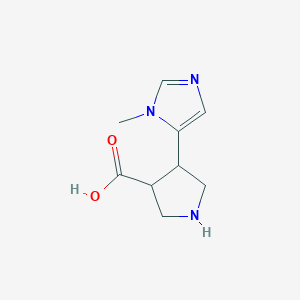
Butanebis(imidamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanebis(imidamide) is a chemical compound with the molecular formula C₄H₁₀N₄ It is characterized by the presence of two imidamide groups attached to a butane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of butanebis(imidamide) typically involves the reaction of butane with imidamide precursors under controlled conditions. One common method is the reaction of butane with formamidines and α-halo ketones, which leads to the formation of imidazolium salts. These salts can then be converted to butanebis(imidamide) through further chemical reactions .
Industrial Production Methods
Industrial production of butanebis(imidamide) often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production .
化学反应分析
Types of Reactions
Butanebis(imidamide) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert butanebis(imidamide) to its reduced forms.
Substitution: The imidamide groups can participate in substitution reactions, where other functional groups replace the imidamide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of butanebis(imidamide), while substitution reactions can produce a variety of substituted derivatives .
科学研究应用
Butanebis(imidamide) has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: Butanebis(imidamide) is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of butanebis(imidamide) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
Similar compounds to butanebis(imidamide) include other imidazole derivatives and bis(imidamide) compounds. These compounds share structural similarities and often exhibit similar chemical and biological properties .
Uniqueness
Butanebis(imidamide) is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in various fields of research and industry .
属性
分子式 |
C4H10N4 |
|---|---|
分子量 |
114.15 g/mol |
IUPAC 名称 |
butanediimidamide |
InChI |
InChI=1S/C4H10N4/c5-3(6)1-2-4(7)8/h1-2H2,(H3,5,6)(H3,7,8) |
InChI 键 |
ZEXBMKRKNORGLI-UHFFFAOYSA-N |
规范 SMILES |
C(CC(=N)N)C(=N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(Benzyloxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid](/img/structure/B13221224.png)


![1-[(2,2-Dimethylcyclopropyl)methyl]-4-methylpiperazine](/img/structure/B13221237.png)

![[8-(Propan-2-yl)-1-oxaspiro[4.5]decan-2-yl]methanol](/img/structure/B13221251.png)
![[4-(Aminomethyl)-2-chlorophenyl]methanol](/img/structure/B13221256.png)


![2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methoxy-3-methylbutanoic acid](/img/structure/B13221275.png)



![2-Methyl-1-[4-(propan-2-yl)phenyl]cyclopropan-1-amine](/img/structure/B13221309.png)
